molecular formula C13H21N4O3+ B12352227 1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione

1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione

Cat. No.: B12352227
M. Wt: 281.33 g/mol
InChI Key: GIOHEOBOMDBWMS-YHMJZVADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with hydroxyhexyl and dimethyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a hydroxyhexyl group under basic conditions, followed by methylation reactions to introduce the dimethyl groups. The reaction conditions often require the use of solvents such as dimethylformamide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyhexyl group can yield hexanoic acid, while nucleophilic substitution on the purine ring can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- exerts its effects involves interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The hydroxyhexyl and dimethyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyhexyl group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H21N4O3+

Molecular Weight

281.33 g/mol

IUPAC Name

1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione

InChI

InChI=1S/C13H21N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-10,18H,4-7H2,1-3H3/q+1/t9-,10?/m1/s1

InChI Key

GIOHEOBOMDBWMS-YHMJZVADSA-N

Isomeric SMILES

C[C@H](CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O

Canonical SMILES

CC(CCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.